Valyl-alanyl-prolyl-glycine

Description

Structure

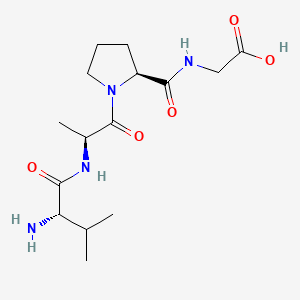

3D Structure

Properties

CAS No. |

66835-73-2 |

|---|---|

Molecular Formula |

C15H26N4O5 |

Molecular Weight |

342.39 g/mol |

IUPAC Name |

2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |

InChI |

InChI=1S/C15H26N4O5/c1-8(2)12(16)14(23)18-9(3)15(24)19-6-4-5-10(19)13(22)17-7-11(20)21/h8-10,12H,4-7,16H2,1-3H3,(H,17,22)(H,18,23)(H,20,21)/t9-,10-,12-/m0/s1 |

InChI Key |

PPINMSZPTPRQQB-NHCYSSNCSA-N |

SMILES |

CC(C)C(C(=O)NC(C)C(=O)N1CCCC1C(=O)NCC(=O)O)N |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)N |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)N1CCCC1C(=O)NCC(=O)O)N |

Other CAS No. |

66835-73-2 |

sequence |

VAPG |

Synonyms |

Val-Ala-Pro-Gly valyl-alanyl-prolyl-glycine VAPG |

Origin of Product |

United States |

Synthetic Methodologies for Valyl Alanyl Prolyl Glycine

Solution-Phase Peptide Synthesis Techniques for Valyl-alanyl-prolyl-glycine

Before the widespread adoption of SPPS, peptides were synthesized exclusively in solution. Solution-phase peptide synthesis (SPPS) involves carrying out all reaction and purification steps in a homogeneous solution. thieme.de While more labor-intensive than solid-phase methods due to the need for purification after each step, it remains valuable, especially for large-scale production of shorter peptides. researchgate.net

The synthesis of Valyl-alanyl-prolyl-glycine in solution could be performed via a stepwise or fragment condensation approach. A fragment condensation strategy might involve:

Dipeptide Synthesis: Synthesizing two dipeptide fragments separately, for example, Boc-Val-Ala-OH and H-Pro-Gly-OMe (methyl ester).

Fragment Coupling: Coupling the two dipeptide fragments (Boc-Val-Ala-OH and H-Pro-Gly-OMe) using a coupling reagent to form the fully protected tetrapeptide, Boc-Val-Ala-Pro-Gly-OMe.

Final Deprotection: Removing the N-terminal Boc group and the C-terminal methyl ester to yield the final Valyl-alanyl-prolyl-glycine peptide.

This approach can be efficient for scaling up production but requires careful control of reaction conditions to avoid racemization at the C-terminal residue of the activated peptide fragment (in this case, alanine). acs.org

Fragment Condensation Methods

Fragment condensation is a strategic approach in peptide synthesis where smaller, pre-synthesized peptide fragments are coupled together to form a larger peptide chain. researchgate.netsemanticscholar.org This method is particularly advantageous for the synthesis of long peptides or sequences known to be difficult to assemble in a stepwise manner. nih.govthieme-connect.de

In the context of Val-Ala-Pro-Gly, a fragment condensation strategy would typically involve the synthesis of two dipeptide fragments, for instance, Val-Ala and Pro-Gly. These fragments are synthesized separately, often using solid-phase peptide synthesis (SPPS) for ease of purification of the intermediates. semanticscholar.org The fully protected dipeptides are then cleaved from the solid support and coupled together in solution.

A key consideration in fragment condensation is the choice of the coupling site to minimize the risk of racemization. Glycine (B1666218), being an achiral amino acid, is an ideal C-terminal residue for a fragment that will be activated for coupling, as it eliminates the possibility of racemization at this position. 5z.com Therefore, a logical fragmentation for Val-Ala-Pro-Gly would be the coupling of a Val-Ala fragment to a Pro-Gly fragment.

The coupling of these protected fragments is typically achieved using standard peptide coupling reagents. The process involves activating the C-terminal carboxyl group of one fragment to facilitate the formation of a peptide bond with the N-terminal amine of the other fragment. researchgate.net

Challenges in Solution-Phase Assembly of Tetrapeptides

The synthesis of tetrapeptides, such as Val-Ala-Pro-Gly, in solution phase presents several challenges. These difficulties often stem from the physicochemical properties of the growing peptide chain and the reaction conditions.

Solubility Issues: As the peptide chain elongates, its solubility in organic solvents can decrease significantly, making subsequent reaction steps and purification difficult. thieme-connect.denii.ac.jp This is a common issue in solution-phase peptide synthesis (SPPS). nih.gov

Aggregation: Peptides containing hydrophobic amino acids, such as valine and proline, have a tendency to aggregate. mblintl.com This aggregation can hinder the accessibility of the reactive termini, leading to incomplete reactions and lower yields. mblintl.com

Racemization: During the activation of the C-terminal carboxyl group for coupling, there is a risk of racemization, particularly for amino acids other than glycine or proline. rsc.org This can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired product.

Side Reactions: The functional groups on the amino acid side chains must be protected to prevent unwanted side reactions during the coupling steps. Incomplete protection or deprotection can lead to a mixture of products. gilson.com

Cyclization: For certain peptide sequences, intramolecular cyclization can be a competing reaction, especially during the coupling of the final amino acids to form a linear tetrapeptide. While more pronounced in the synthesis of cyclic peptides, it can still be a side reaction in linear synthesis. nih.gov

The synthesis of tetrapeptides containing proline also introduces specific challenges. The cis/trans isomerization of the X-Pro peptide bond can lead to conformational heterogeneity, which may affect reaction kinetics and purification. nih.gov Furthermore, the steric hindrance of the proline residue can sometimes slow down coupling reactions. mblintl.com

Hybrid Synthesis Strategies for Valyl-alanyl-prolyl-glycine

To overcome some of the challenges associated with purely solution-phase or solid-phase synthesis, hybrid strategies have been developed. These methods combine the advantages of both techniques. cblpatras.gr A common hybrid approach involves synthesizing protected peptide fragments on a solid support and then coupling them in solution. cblpatras.gr

For Val-Ala-Pro-Gly, a hybrid strategy could involve:

Solid-Phase Synthesis of Fragments: The dipeptides Boc-Val-Ala-OH and H-Pro-Gly-OBn could be synthesized on a 2-chlorotrityl chloride resin. This resin allows for the cleavage of the protected peptide from the support under very mild acidic conditions, leaving the side-chain protecting groups and the C-terminal ester intact. cblpatras.gr

Solution-Phase Fragment Condensation: The two protected dipeptide fragments are then coupled in solution using a suitable coupling reagent. This step benefits from the higher concentration of reactants that can be achieved in solution, potentially leading to faster reaction times compared to solid-phase coupling of large fragments.

Final Deprotection: The resulting protected tetrapeptide is then fully deprotected to yield Val-Ala-Pro-Gly.

| Synthesis Stage | Method | Key Considerations |

| Fragment Preparation | Solid-Phase Peptide Synthesis (SPPS) | Choice of resin (e.g., 2-chlorotrityl chloride) to allow for mild cleavage conditions. |

| Fragment Coupling | Solution-Phase Synthesis | Use of appropriate coupling reagents to ensure efficient and racemization-free bond formation. |

| Final Product Isolation | Deprotection and Purification | Complete removal of all protecting groups and subsequent purification to obtain the final tetrapeptide. |

Purification Strategies for Synthetic Valyl-alanyl-prolyl-glycine

The purification of synthetic peptides is a critical step to remove impurities such as truncated sequences, deletion sequences, and products of side reactions. gilson.com For a tetrapeptide like Val-Ala-Pro-Gly, several chromatographic techniques are commonly employed.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most widely used method for the purification of synthetic peptides. researchgate.netnih.gov The separation is based on the hydrophobicity of the peptide. A C18 column is typically used, and the peptide is eluted with a gradient of an organic solvent (like acetonitrile) in water, often with an ion-pairing agent such as trifluoroacetic acid (TFA). nih.govmdpi.com

Ion-Exchange Chromatography: This technique separates peptides based on their net charge. It can be useful for removing impurities that have a different charge profile from the target peptide. researchgate.net

Size-Exclusion Chromatography: This method separates molecules based on their size. It can be used to remove smaller impurities or aggregates from the final product. nih.gov

Solid-Phase Extraction (SPE): SPE is a rapid and efficient method for the preliminary purification of synthetic peptides. researchgate.net It can be used to desalt the peptide and remove a significant portion of impurities before final purification by HPLC. researchgate.netmdpi.com SPE can be performed using cartridges with various stationary phases, including reversed-phase materials. nih.gov

Flash Chromatography: For larger scale purifications, flash chromatography with C18-functionalized silica (B1680970) can be an effective method to purify crude peptides, significantly reducing the burden on subsequent HPLC polishing steps. biotage.com

The choice of purification strategy depends on the scale of the synthesis and the nature of the impurities present in the crude peptide mixture. Often, a combination of these techniques is necessary to achieve the desired purity. nih.gov

| Purification Technique | Principle of Separation | Application for Val-Ala-Pro-Gly |

| RP-HPLC | Hydrophobicity | Primary method for high-resolution purification. |

| Ion-Exchange Chromatography | Net Charge | Removal of charged impurities. |

| Size-Exclusion Chromatography | Molecular Size | Removal of aggregates or smaller byproducts. |

| Solid-Phase Extraction (SPE) | Various (often hydrophobicity) | Rapid, preliminary cleanup and desalting. |

| Flash Chromatography | Hydrophobicity | Large-scale initial purification. |

Advanced Structural Characterization and Conformational Analysis of Valyl Alanyl Prolyl Glycine

Spectroscopic Techniques for Elucidating Valyl-alanyl-prolyl-glycine Structure

NMR spectroscopy is a cornerstone technique for determining the structure of peptides in solution and the solid state, offering atomic-level resolution information. nsf.govpsu.edu It provides detailed data on the covalent structure, sequence, three-dimensional conformation, and dynamic processes of peptides like VAPG. nsf.govnih.gov

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for the initial characterization of VAPG in solution. The 1D ¹H NMR spectrum provides a primary fingerprint, with signals corresponding to the different types of protons in the molecule (amide, alpha-protons, side chains). nsf.gov However, due to signal overlap, 2D NMR is essential for complete resonance assignment.

2D NMR techniques such as Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are employed for sequential assignment. nsf.govnih.gov

TOCSY: This experiment establishes correlations between all protons within a single amino acid's spin system. For VAPG, it allows for the identification of the distinct spin systems for Valine, Alanine (B10760859), Proline, and Glycine (B1666218). figshare.com

NOESY: This experiment identifies protons that are close in space (typically < 5 Å), regardless of whether they are in the same residue. It reveals through-space correlations between the amide proton (HN) of one residue and the alpha-proton (Hα) of the preceding residue (dαN(i, i+1)), which is critical for establishing the amino acid sequence. nsf.gov

Once assigned, NMR parameters provide rich conformational information:

Chemical Shifts: The chemical shifts of amide and α-protons are highly sensitive to the local secondary structure and hydrogen bonding patterns. researchgate.netpnas.org

Coupling Constants: The ³JHNα coupling constant, which relates the amide proton and the α-proton, can be used to estimate the backbone dihedral angle φ. figshare.com

Proline Isomerism: The unique imino acid structure of Proline allows for cis or trans conformation of the Alanine-Proline peptide bond. These two isomers are in slow exchange on the NMR timescale and give rise to distinct sets of NMR signals, which can be identified and quantified using 2D NOESY or EXSY (Exchange Spectroscopy) experiments. nsf.govfigshare.com

| Residue | Amide H (ppm) | α-H (ppm) | Side Chain H (ppm) |

|---|---|---|---|

| Valine (Val) | ~8.0-8.5 | ~4.1-4.4 | β-H: ~2.0-2.3 γ-CH₃: ~0.9-1.1 |

| Alanine (Ala) | ~8.0-8.5 | ~4.2-4.5 | β-CH₃: ~1.3-1.5 |

| Proline (Pro) | (no amide H) | ~4.3-4.6 | β,γ,δ-H: ~1.8-2.3, ~3.5-3.8 |

| Glycine (Gly) | ~8.1-8.6 | ~3.8-4.0 (2H) | (no side chain) |

While solution NMR provides information on peptides in a dynamic state, solid-state NMR (SSNMR) is uniquely capable of providing high-resolution structural details of peptides in aggregated, fibrillar, or crystalline forms, which can be more representative of their state within the native elastin (B1584352) protein matrix. psu.edunih.gov

For elastin-like peptides, SSNMR has been instrumental in defining their conformational properties. nih.gov Studies on peptides containing the Pro-Gly sequence, a key component of VAPG, have used SSNMR to identify the predominance of a Type II β-turn structure. nih.gov This is achieved by analyzing the isotropic chemical shifts of ¹³C and ¹⁵N nuclei, which are highly sensitive to the local peptide backbone and side-chain torsion angles. nih.govrsc.org

To obtain high-resolution structures, advanced SSNMR methods are used, often on isotopically labeled samples (e.g., uniform ¹³C, ¹⁵N labeling): nih.gov

Magic-Angle Spinning (MAS): This technique is used to average out anisotropic interactions, leading to sharper, solution-like spectral lines.

Distance Measurements: Techniques like Rotational Resonance Width (R²W) can be used to measure precise internuclear distances (e.g., ¹³C-¹³C), providing key constraints for structure calculation. nih.govnih.gov

By combining these distance and angle constraints, a precise three-dimensional structure of VAPG in the solid state can be calculated, revealing details about its molecular packing and intermolecular interactions. nih.govnih.gov

Peptides are not rigid structures but exist as an ensemble of interconverting conformations. nih.gov NMR spectroscopy is a powerful tool for characterizing these conformational dynamics across a wide range of timescales. copernicus.org

For VAPG, key dynamic processes include:

Proline cis-trans Isomerization: As mentioned, the isomerization at the Ala-Pro bond is a slow dynamic process (millisecond to second timescale) that can be studied using 2D EXSY NMR. nsf.gov

Backbone and Side-Chain Flexibility: The amplitudes and rates of motion for different parts of the peptide can be probed using NMR relaxation measurements (T₁, T₂, and heteronuclear NOE). These parameters provide insight into the relative rigidity or flexibility of each residue in the VAPG sequence.

Conformational Exchange: NMR signal line shapes are sensitive to dynamic exchange processes. copernicus.org Line broadening can indicate that a residue is undergoing conformational exchange on the microsecond to millisecond timescale, providing clues about the energy barriers between different conformational states. psu.educopernicus.org

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. For a peptide like VAPG, it is used to confirm its molecular weight and purity after chemical synthesis. nih.govmdpi.com Furthermore, MS, often coupled with High-Performance Liquid Chromatography (HPLC), is the definitive method for identifying and quantifying the peptide in complex biological mixtures. nih.gov For instance, the VAPG tetrapeptide was established as a reliable quantitative marker for human elastin by analyzing thermolysin digests of the protein, where the resulting peptide fragments were separated by HPLC and identified by their mass and sequence. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision is critical for the unambiguous characterization of VAPG. The primary advantage of HRMS is its ability to determine the elemental composition of a molecule directly from its measured accurate mass. nih.gov This allows for confident confirmation of the VAPG molecular formula (C₁₅H₂₆N₄O₅) and helps to distinguish it from other peptides or contaminants that may have the same nominal mass but a different elemental composition. This high specificity is invaluable when identifying VAPG in complex biological samples or verifying the fidelity of a synthetic product.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₆N₄O₅ |

| Monoisotopic Mass | 342.1898 g/mol |

| Common Adducts ([M+H]⁺) | 343.1976 m/z |

| Common Adducts ([M+Na]⁺) | 365.1795 m/z |

Note: Mass values are theoretical and serve as the reference for experimental determination by HRMS.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Raman and Infrared (IR) spectroscopy, are powerful non-destructive methods for probing the secondary structure of peptides in various environments. arxiv.orgnih.gov

Raman spectroscopy provides detailed information about the conformational state of a peptide's backbone through characteristic vibrational modes, primarily the Amide I and Amide III bands. arxiv.org The Pro-Gly sequence motif is known to facilitate the formation of β-hairpin turns in peptides. researchgate.net Raman studies on elastin-like polymers containing Pro-Gly sequences have demonstrated the sensitivity of the spectra to conformational changes, such as the formation of Type II β-turns. acs.org Analysis of the Raman spectrum of Val-Ala-Pro-Gly, particularly in aqueous solution, would allow for the identification of dominant backbone conformations by comparing the observed band frequencies to established correlations. researchgate.net

Table 3: General Raman Band Assignments for Peptide Secondary Structures

| Vibrational Mode | Frequency Range (cm⁻¹) | Associated Secondary Structure(s) |

| Amide I | ~1645–1657 | Random Coil, α-Helix |

| ~1665–1680 | β-Sheet, β-Turn | |

| Amide III | ~1230–1255 | β-Sheet |

| ~1260–1300 | Random Coil | |

| ~1300–1330 | α-Helix |

Infrared (IR) spectroscopy is highly sensitive to the secondary structure of proteins and peptides. researchgate.net The analysis primarily focuses on the Amide I (predominantly C=O stretching) and Amide II (a combination of N-H in-plane bending and C-N stretching) vibrational bands. aip.orgias.ac.in The frequencies of these bands are dictated by the hydrogen-bonding patterns and dihedral angles characteristic of different secondary structures like α-helices, β-sheets, and turns. nih.govsci-hub.se

A unique feature of Val-Ala-Pro-Gly is the Ala-Pro peptide bond. Since proline's nitrogen atom is part of its cyclic side chain, the preceding peptide bond (Xxx-Pro) is a tertiary amide, lacking an N-H group. researchgate.net This results in the absence of an N-H bending vibration, which significantly alters the expected Amide II signal for that specific linkage and causes a downshift in the Amide I frequency compared to a standard peptide bond. researchgate.net Deconvolution of the Amide I band in the IR spectrum of Val-Ala-Pro-Gly can thus provide quantitative estimates of its conformational ensemble. nih.gov

Table 4: Characteristic Infrared Amide I Frequencies for Peptide Secondary Structures

| Secondary Structure | Amide I Frequency Range (cm⁻¹) |

| α-Helix | 1650–1658 |

| β-Sheet (Antiparallel) | 1610–1640 and 1680–1700 |

| β-Turn | 1660–1695 |

| Random Coil | 1640–1650 |

Circular Dichroism (CD) Spectroscopy for Secondary Structure

Circular Dichroism (CD) spectroscopy is a widely used technique for the rapid determination of a peptide's secondary structure in solution. springernature.com It measures the differential absorption of left and right circularly polarized light by chiral molecules. nih.gov In peptides, the primary source of the CD signal in the far-UV region (190-250 nm) arises from the amide bonds arranged in regular secondary structures. nih.gov

Different secondary structures produce distinct CD spectra. An α-helix is characterized by negative bands near 222 nm and 208 nm and a strong positive band around 193 nm. nih.gov A β-sheet shows a negative band around 218 nm and a positive band near 195 nm. A random coil conformation typically exhibits a strong negative band below 200 nm. springernature.com The CD spectrum of Val-Ala-Pro-Gly would represent the population-weighted average of all conformations present in solution, allowing for an estimation of its secondary structural content.

Table 5: Characteristic Far-UV Circular Dichroism Signals for Peptide Secondary Structures

| Secondary Structure | Wavelength & Sign of Molar Ellipticity [θ] |

| α-Helix | Negative at ~222 nm and ~208 nm; Positive at ~193 nm |

| β-Sheet | Negative at ~218 nm; Positive at ~195 nm |

| β-Turn | Varies by turn type; often weak signal |

| Random Coil | Strong negative band near 198 nm; very low ellipticity >210 nm |

Crystallographic Studies of Valyl-alanyl-prolyl-glycine (if applicable)

As of the current literature, a specific crystal structure for the isolated tetrapeptide Valyl-alanyl-prolyl-glycine has not been reported. However, crystallographic data for larger, related peptides that are analogs of elastin provide valuable insight into the likely conformations of this sequence.

For example, the crystal structure of a cyclic dodecapeptide containing two repeats of the (Ala-Pro-Gly-Val-Gly-Val) sequence has been determined. researchgate.net This structure revealed the formation of Type II β-turns centered on the Pro-Gly motifs, which were stabilized by cross-strand hydrogen bonds. researchgate.net Similarly, a crystal structure of the protected dipeptide Boc-Val-Pro-OBzl has been solved, providing precise bond angles and lengths for the Val-Pro linkage, which is a key component of the tetrapeptide. These studies on related sequences strongly suggest that the Val-Ala-Pro-Gly peptide has a high propensity to adopt turn-like structures, a feature that is critical to the elastic properties of the proteins in which these sequences are found. researchgate.net

X-ray Crystallography for Atomic Resolution Structure Determination

X-ray crystallography stands as a powerful technique for determining the precise three-dimensional atomic coordinates of molecules, including peptides. The process involves crystallizing the peptide and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic structure can be elucidated. ua.pt

While a specific, publicly available crystal structure for Valyl-alanyl-prolyl-glycine was not identified in the search, the principles of peptide crystallography can be understood from studies on related compounds. For instance, the crystal structures of other peptides, such as those containing valine, alanine, and proline, have been successfully determined, revealing detailed information about their bond lengths, bond angles, and torsion angles. tandfonline.comresearchgate.net These studies demonstrate the feasibility of obtaining high-resolution structural data for short peptides. The presence of the proline residue in Valyl-alanyl-prolyl-glycine is expected to introduce a significant kink in the peptide backbone, a feature that would be clearly observable in a crystal structure.

Table 1: Representative Crystallographic Data for Related Peptides

| Peptide Fragment | Space Group | Unit Cell Dimensions (Å) | Resolution (Å) |

| L-Valyl-L-alanine | P6(1) | a = 14.19, b = 14.19, c = 10.19 | Not Specified |

| Boc-(D)Val-(D)Ala-Leu-Ala-OMe | P2(1)2(1)2(1) | a = 9.401, b = 17.253, c = 36.276 | Not Specified |

This table presents data from crystallographic studies of peptides containing some of the amino acid residues present in Valyl-alanyl-prolyl-glycine to illustrate the type of information obtained from such analyses. Data is sourced from related research. tandfonline.comresearchgate.net

Conformational Space Exploration of Valyl-alanyl-prolyl-glycine

Beyond a static crystal structure, understanding the dynamic nature and accessible conformations of a peptide in solution is crucial. The conformational space of a peptide is defined by the possible rotations around the single bonds of its backbone.

The conformation of the peptide backbone is primarily described by two dihedral angles for each amino acid residue: phi (φ) and psi (ψ). proteopedia.org The Ramachandran plot is a fundamental tool that visualizes the sterically allowed and disallowed combinations of these angles for each amino acid. proteopedia.orgscispace.com

Valine and Alanine: As L-amino acids with side chains, valine and alanine typically have their allowed φ and ψ angles in the characteristic regions of the Ramachandran plot corresponding to right-handed alpha-helices and beta-sheets. su.se

Proline: The cyclic nature of the proline side chain severely restricts the rotation around the N-Cα bond, fixing the φ angle to approximately -60° to -75°. This constraint significantly influences the local conformation of the peptide. su.se

Glycine: Lacking a side chain, glycine exhibits much greater conformational flexibility than other amino acids. proteopedia.org Its Ramachandran plot shows allowed regions in areas that are disallowed for other amino acids, enabling it to adopt a wider range of conformations and often to be found in turns and flexible loops of proteins. scispace.comsu.se

Table 2: Expected Ramachandran Plot Regions for Residues in Valyl-alanyl-prolyl-glycine

| Amino Acid | Typical φ (phi) Range | Typical ψ (psi) Range | Common Secondary Structures |

| Valine | -150° to -50° | -50° to +150° | β-sheet, α-helix |

| Alanine | -150° to -50° | -50° to +150° | α-helix, β-sheet |

| Proline | ~ -60° to -75° | Variable | Turns, Polyproline helix |

| Glycine | Broad Range | Broad Range | Turns, Flexible regions |

This table provides a generalized overview of the expected dihedral angle ranges for the constituent amino acids of Valyl-alanyl-prolyl-glycine based on established principles of protein and peptide structure. proteopedia.orgscispace.comsu.se

Intramolecular and intermolecular hydrogen bonds are critical in stabilizing the secondary and tertiary structures of peptides. In Valyl-alanyl-prolyl-glycine, hydrogen bonds can form between the amide protons (N-H) and carbonyl oxygens (C=O) of the peptide backbone.

The presence of the proline residue followed by glycine is a common motif for the formation of a β-turn, a compact structure where the peptide chain reverses its direction. Different types of β-turns are characterized by specific hydrogen bonding patterns between the carbonyl oxygen of one residue and the amide proton of a residue further down the chain. For example, in a type I or type II β-turn involving the Pro-Gly sequence, a hydrogen bond could potentially form between the carbonyl oxygen of the alanine residue and the amide proton of the glycine residue. The flexibility of glycine makes it a frequent constituent of such turns. su.se The specific hydrogen bonding network would ultimately depend on the adopted conformation of the peptide in its environment.

Biochemical Interaction Studies of Valyl Alanyl Prolyl Glycine

Peptide-Protein Interaction (PPI) Research

The interaction of Valyl-alanyl-prolyl-glycine with various proteins is fundamental to its biological activity. Research has identified specific binding partners and elucidated the mechanisms governing these interactions.

Elucidation of Binding Partners and Target Identification

VAPG, a peptide derived from elastin (B1584352), demonstrates specific binding to several cell surface receptors, which dictates its influence on cellular behavior. nih.gov Studies have shown that VAPG is a biospecific adhesion ligand for smooth muscle cells (SMCs), binding to them via these surface receptors. acs.org One of the primary receptors for elastin-derived peptides, including VAPG, is the Elastin Binding Protein (EBP). nih.gov This protein is a spliced variant of lysosomal β-galactosidase. nih.gov

Further research has identified a broader range of binding partners. The VAPG peptide can directly bind to three key cell surface receptors: the 67kDa laminin/elastin receptor (67LR), galectin-3, and integrin αvβ3. nih.govnih.gov The presence of 67LR has been confirmed on valve interstitial cells (VICs), supporting the interaction of VAPG with this cell type. nih.gov The interaction with galectin-3 is particularly noteworthy, as this receptor can mediate VAPG's effects on melanoma cell invasion. nih.gov Additionally, VAPG has shown selectivity for integrin β3, which is characteristic of smooth muscle cells. scholaris.ca This specificity allows VAPG to be used in biomaterials to selectively capture and promote the adhesion of specific cell populations like SMCs. acs.orgscholaris.caresearchgate.net

Table 1: Identified Binding Partners of Valyl-alanyl-prolyl-glycine (VAPG)

| Binding Partner | Receptor Type | Associated Cell Types / Context | References |

|---|---|---|---|

| Elastin Binding Protein (EBP) | Spliced variant of β-galactosidase | Primary receptor for elastin peptides | nih.gov |

| 67kDa Laminin/Elastin Receptor (67LR) | Elastin Receptor | Valve Interstitial Cells (VICs) | nih.gov |

| Galectin-3 | Lectin | Melanoma cells, Hollow microparticles | nih.govgoogle.com |

| Integrin αvβ3 | Integrin | General cell adhesion | nih.gov |

| Integrin β3 | Integrin | Smooth Muscle Cells (SMCs) | scholaris.ca |

Mechanism of Interaction and Binding Kinetics

The mechanism of VAPG's interaction with its receptors involves specific molecular contacts and results in measurable binding affinities. A detailed computational model of the interaction between the parent hexapeptide VGVAPG and the Elastin Binding Protein (EBP) has provided significant insights. nih.gov This model, validated by site-directed mutagenesis, identified three critical amino acid residues in EBP—Leu-103, Arg-107, and Glu-137—as essential for binding. nih.gov It is suggested that shorter peptides like VAPG share this common binding site. nih.gov The affinity for the EBP/VGVAPG interaction was calculated to be 4.85 μM. nih.gov

In other contexts, a conjugate of VAPG was found to interact with the glucagon-like peptide-1 (GLP-1) receptor. nih.gov Confocal microscopy revealed that the VAPG conjugate binds to the same location as native GLP-1, though with a lower affinity. nih.gov The half-maximal effective dose (ED(50)) for this VAPG conjugate was determined to be approximately 55 nM, compared to 25 nM for native GLP-1. nih.gov The covalent attachment of VAPG to surfaces for biomedical applications has also been described, where the peptide's terminal primary amino group reacts with surfaces via aza-Michael addition and Schiff base reactions. acs.org

Table 2: Binding Kinetics and Interaction Data for VAPG and Related Peptides

| Interacting Molecules | Method / Context | Finding | References |

|---|---|---|---|

| VGVAPG / Elastin Binding Protein (EBP) | Homology modeling and docking | Affinity (Kd) of 4.85 μM | nih.gov |

| VAPG-polymer conjugate / GLP-1 Receptor | Dose-response curve | Half-maximal effective dose (ED(50)) of ~55 nM | nih.gov |

| VAPG / Polydopamine surface | Chemical conjugation | Covalent attachment via aza-Michael addition and Schiff base reactions | acs.org |

Role as a Short Linear Motif (SLiM) in Protein Interactions

Valyl-alanyl-prolyl-glycine is derived from the repeating hexapeptide sequence Val-Gly-Val-Ala-Pro-Gly (VGVAPG) found in human tropoelastin. nih.govnih.gov This longer VGVAPG sequence contains the XGXXPG consensus pattern, which is recognized by the Elastin Binding Protein (EBP). nih.gov Such consensus sequences are characteristic of Short Linear Motifs (SLiMs), which are compact protein interaction sites. The GXXPG motif is believed to stabilize a type VIII β-turn, a specific protein secondary structure that is crucial for the peptide's biological activity. nih.gov Therefore, while VAPG itself is a tetrapeptide, its biological function is intrinsically linked to its origin within a repeating, structurally defined SLiM in the elastin protein. Peptides released during the natural degradation of elastin often contain these bioactive motifs, highlighting their role as signaling molecules or "matrikines". researchgate.net

Enzyme Interaction and Substrate Specificity

The generation and stability of VAPG are directly related to its interactions with various enzymes, particularly proteases.

Protease Susceptibility and Degradation Pathways

VAPG is a product of the enzymatic breakdown of elastin, a highly stable protein of the extracellular matrix. researchgate.net The presence of VAPG in biological samples can serve as a reliable quantitative marker for human elastin degradation. nih.gov Studies have shown that digesting human elastins with the protease thermolysin reliably yields the VAPG tetrapeptide. nih.gov This peptide is amplified in such digests because it is derived from the VGVAPG hexapeptide, which is a repeating unit in the tropoelastin molecule. nih.gov

Besides thermolysin, other proteases known as elastases are responsible for elastin fragmentation, which is a hallmark of processes like aging and certain diseases. researchgate.net Macrophage elastase (MMP-12), for instance, can substantially degrade tropoelastin, leading to the generation of various elastin peptides. researchgate.net The presence of a proline residue in the VAPG sequence is thought to confer a degree of resistance to general proteolytic cleavage, which can enhance its metabolic stability compared to other peptides.

Interaction with Other Enzyme Classes

Beyond being a substrate for proteases, VAPG interacts with proteins that also possess enzymatic functions. As previously noted, one of its primary binding partners, the Elastin Binding Protein (EBP), is a non-catalytic, alternatively spliced form of the enzyme lysosomal β-galactosidase. nih.gov This establishes a direct link between the peptide and an enzyme family. Furthermore, research in mouse cortical astrocytes has shown that the parent peptide VGVAPG can influence the expression of β-galactosidase (β-Gal) mRNA and protein. nih.gov This suggests a regulatory relationship where the peptide can modulate the levels of its receptor's parent enzyme. nih.gov

Receptor Binding Studies

The tetrapeptide Valyl-alanyl-prolyl-glycine (VAPG) is a recognized quantitative marker for human elastins, often studied as part of the larger, repeating hexapeptide sequence in elastin, Valyl-glycyl-valyl-alanyl-prolyl-glycine (VGVAPG). nih.gov Research into the biochemical interactions of these elastin-derived peptides (EDPs) has revealed specific binding to cell surface receptors, initiating various cellular responses. nih.govnih.gov Studies have demonstrated that VGVAPG, and by extension sequences within it, are chemotactic for cells like fibroblasts, monocytes, and certain tumor cells. nih.govnih.gov This directed cell migration is initiated by the high-affinity binding of the peptide to distinct cell surface receptors. nih.gov

The biological activity of these peptides is linked to their interaction with specific receptors. For instance, the VGVAPG hexapeptide is a potent chemotaxin for lung-colonizing Lewis lung carcinoma cells (line M27). nih.gov The interaction is not limited to chemotactic receptors; studies have also investigated the impact of VGVAPG on other receptor systems, such as the peroxisome proliferator-activated receptor gamma (Pparγ), indicating a broader range of influence on cellular processes. nih.gov Antagonists of the Elastin-Binding Protein (EBP), such as lactose, have been shown to block the effects of these peptides, suggesting the involvement of this receptor complex in the observed biological activities. nih.gov

The characterization of the interaction between elastin-derived peptides and their receptors has been a subject of detailed investigation, revealing specific binding kinetics and affinities. A key example is the binding of VGVAPG to M27 tumor cells. nih.gov To facilitate these studies, a tyrosinated analog, Y-VGVAPG, was used for iodination, allowing for radiolabeling. nih.gov

Binding analysis using the radiolabeled ligand on viable M27 tumor cells indicated the presence of a single class of high-affinity binding sites. nih.gov The dissociation constant (Kd), a measure of binding affinity, was determined to be 2.7 x 10⁻⁹ M, which corresponds to the concentration of VGVAPG that elicits a maximal chemotactic response. nih.gov Covalent cross-linking of the radiolabeled peptide to the M27 cell surface led to the identification of the receptor molecule as a 59,000 Dalton (Mr 59,000) species. nih.gov

The conformation of the peptide is also believed to be critical for receptor interaction. nih.gov Theoretical and experimental studies on the VGVAPG peptide suggest that while it exists in an ensemble of various conformations in solution, a folded structure featuring a type VIII β-turn across the GVAP sequence is consistently observed. nih.gov This specific conformation is thought to be relevant for the peptide-receptor interaction and subsequent biological activity. nih.gov

| Parameter | Finding | Methodology | Source |

|---|---|---|---|

| Receptor Type | Single class of high-affinity binding sites | Scatchard analysis of [125I]Y-VGVAPG binding | nih.gov |

| Dissociation Constant (Kd) | 2.7 x 10⁻⁹ M | Scatchard analysis | nih.gov |

| Receptor Molecular Weight (Mr) | 59,000 Da | Covalent cross-linking and HPLC | nih.gov |

| Relevant Peptide Conformation | Type VIII β-turn (GVAP sequence) | Theoretical modeling, NMR, and CD spectroscopy | nih.gov |

Supramolecular Assembly and Self-Recognition Processes of Short Peptides

The ability of short peptides to self-assemble into ordered nanostructures is a hierarchical process governed by a variety of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. nih.govmanchester.ac.uk The specific amino acid sequence, with its unique combination of charge, hydrophobicity, and polarity, dictates the type of secondary structure formed (e.g., β-sheet or α-helix) and the resulting supramolecular architecture. nih.gov These self-assembled structures have applications in biotechnology and biomedicine, serving as scaffolds for tissue regeneration or as drug delivery vehicles. manchester.ac.uk

The propensity for a peptide to self-assemble is closely linked to its solubility; when a peptide's concentration exceeds its solubility limit, it can either precipitate as a disordered aggregate or form structured assemblies. rsc.org Research on tripeptides with the sequence Glycyl-X-Glycine (GxG) has explored how the central amino acid influences self-assembly. rsc.org In these studies, self-assembly was induced by methods such as changing the pH or adding an anti-solvent like ethanol. rsc.org

Interestingly, under the specific conditions studied, GxG peptides where the central residue (X) was Proline (GPG) or Valine (GVG) did not form observable self-assembled aggregates. rsc.org This finding is notable given that GVG is more hydrophobic than Glycyl-alanyl-glycine (GAG), which did self-assemble. rsc.org In contrast, other GxG peptides with aromatic or different aliphatic side chains successfully formed crystalline fibrils and hydrogels. rsc.org This highlights the critical role of the specific amino acid sequence and side-chain characteristics in directing self-recognition and supramolecular assembly. rsc.orgresearchgate.net While direct studies on the self-assembly of the VAPG tetrapeptide are limited, research on related elastin-derived peptides, such as the pentapeptide VGGVG, shows they can aggregate to form elastin-like supramolecular structures, including twisted ropes and banded fibrils. tandfonline.com

| Peptide Sequence | Central Residue (X) | Observed Self-Assembly | Inducing Condition | Source |

|---|---|---|---|---|

| Glycyl-prolyl-glycine (GPG) | Proline | No observable aggregates | pH change, Ethanol addition | rsc.org |

| Glycyl-valyl-glycine (GVG) | Valine | No observable aggregates | pH change, Ethanol addition | rsc.org |

| Glycyl-alanyl-glycine (GAG) | Alanine (B10760859) | Forms fibrils | Ethanol addition | rsc.org |

| Glycyl-histidyl-glycine (GHG) | Histidine | Forms hydrogel | pH change | rsc.org |

| Glycyl-phenylalanyl-glycine (GFG) | Phenylalanine | Forms fibrils | pH change, Ethanol addition | rsc.org |

In Vitro Research Models for Valyl Alanyl Prolyl Glycine Excluding Clinical Applications

Cell-Based Assays for Investigating Biological Activity

Understanding the ability of Valyl-alanyl-prolyl-glycine to cross cell membranes is a primary objective of in vitro studies. The cellular uptake and permeability of peptides are critical determinants of their biological activity.

Parallel Artificial Membrane Permeability Assay (PAMPA): PAMPA is a non-cell-based assay used to predict passive transcellular permeability. nih.gov It employs a 96-well plate format where a filter support is coated with an artificial lipid membrane, separating a donor and an acceptor compartment. This high-throughput screening method provides a measure of a compound's ability to diffuse across a lipid barrier, offering insights into its lipophilicity and potential for passive absorption. The permeability of Valyl-alanyl-prolyl-glycine in a PAMPA model would depend on its physicochemical properties, such as its charge, size, and hydrogen bonding capacity.

| Assay | Model System | Key Parameters Measured | Relevance for Valyl-alanyl-prolyl-glycine |

|---|---|---|---|

| Caco-2 Permeability Assay | Differentiated Caco-2 cell monolayer | Apparent Permeability Coefficient (Papp) | Predicts intestinal absorption and identifies potential for active transport. |

| PAMPA | Artificial lipid membrane | Effective Permeability (Pe) | Assesses passive diffusion and lipophilicity. |

Investigating the effect of Valyl-alanyl-prolyl-glycine on intracellular signaling pathways is crucial to understanding its mechanism of action. Signal transduction pathways are complex networks of proteins that transmit signals from the cell surface to intracellular targets, regulating a wide range of cellular processes.

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK/ERK pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival. creative-bioarray.comrsc.orgmdpi.comnih.govacs.orgnih.gov The activity of this pathway can be assessed in vitro by measuring the phosphorylation status of key proteins like ERK1/2 using techniques such as Western blotting or ELISA. While direct evidence for Valyl-alanyl-prolyl-glycine is lacking, the related elastin-derived hexapeptide Val-Gly-Val-Ala-Pro-Gly (VGVAPG) has been shown to exert cellular effects, suggesting that peptides with similar sequences may also interact with cell surface receptors and modulate downstream signaling. nih.govresearchgate.net

| Pathway | Key Proteins | Cellular Function | Potential relevance for Valyl-alanyl-prolyl-glycine |

|---|---|---|---|

| MAPK/ERK | Ras, Raf, MEK, ERK | Proliferation, differentiation, survival | Modulation of this pathway could indicate an effect on cell growth and function. |

Enzymatic Stability Assessment in Biological Matrices

The stability of a peptide in biological fluids and tissues is a critical factor that determines its half-life and bioavailability. In vitro assays using biological matrices are employed to evaluate the susceptibility of Valyl-alanyl-prolyl-glycine to enzymatic degradation. mdpi.comsigmaaldrich.comresearchgate.net

Serum contains a multitude of proteases that can rapidly degrade peptides. To assess the stability of Valyl-alanyl-prolyl-glycine, it is incubated in human or animal serum for various time points. The remaining intact peptide is then quantified using methods like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). The presence of a proline residue in the peptide backbone can confer some resistance to degradation by certain peptidases. nih.govnih.govresearchgate.netnih.gov Specifically, the peptide bond preceding a proline residue is known to be less susceptible to cleavage by some proteases. nih.govresearchgate.net

To evaluate the stability of Valyl-alanyl-prolyl-glycine in a specific tissue environment, in vitro studies using tissue homogenates are conducted. Tissues such as the liver, which is a major site of metabolism, are of particular interest. nih.govnih.govmdpi.commdpi.com The peptide is incubated with a homogenate of the tissue, and its degradation is monitored over time. These studies provide insights into the potential for first-pass metabolism and tissue-specific degradation pathways. The degradation of peptides in liver homogenates can involve a variety of enzymes, including peptidases and proteases present in different cellular compartments. nih.govnih.govmdpi.commdpi.com

| Biological Matrix | Key Enzymes | Purpose of Study | Factors Influencing Stability of Valyl-alanyl-prolyl-glycine |

|---|---|---|---|

| Serum | Aminopeptidases, Carboxypeptidases, Endopeptidases | Determine plasma half-life | Proline residue, N- and C-terminal modifications. |

| Liver Homogenate | Cytosolic and lysosomal proteases | Assess first-pass metabolism | Susceptibility to specific hepatic enzymes. |

Membrane Interaction Studies and Potential for Permeabilization

The interaction of Valyl-alanyl-prolyl-glycine with cell membranes is a key aspect of its biological activity, influencing its cellular uptake and potential to disrupt membrane integrity.

Artificial lipid bilayers, such as liposomes or supported lipid bilayers, are commonly used model systems to study peptide-membrane interactions in a controlled environment. Techniques like circular dichroism (CD) spectroscopy can be used to assess changes in the peptide's secondary structure upon binding to the membrane. Fluorescence-based assays, such as dye leakage assays from liposomes, can provide information on the peptide's ability to permeabilize the membrane. rsc.orgfrontiersin.orgresearchgate.netnih.govfrontiersin.org The presence of hydrophobic residues like valine and alanine (B10760859), combined with the structural constraints imposed by proline, may influence how Valyl-alanyl-prolyl-glycine interacts with the lipid bilayer. nih.gov Proline-rich peptides have been shown to interact with and in some cases, traverse lipid membranes. nih.govnih.gov

| Technique | Model System | Information Gained | Potential Findings for Valyl-alanyl-prolyl-glycine |

|---|---|---|---|

| Circular Dichroism (CD) Spectroscopy | Liposomes | Secondary structure changes upon membrane binding | Adoption of a specific conformation at the membrane interface. |

| Fluorescence Dye Leakage Assay | Dye-loaded liposomes | Membrane permeabilization activity | Potential to disrupt membrane integrity. |

In Vivo Research Models for Valyl Alanyl Prolyl Glycine Excluding Human Clinical Trials

Animal Model Studies for Investigating Biological Effects and Mechanisms

In vivo studies are crucial for understanding the physiological and pathological roles of peptides. The selection of appropriate animal models is paramount in peptide research to ensure the relevance and translatability of findings.

Model Selection and Rationale in Peptide Research

The choice of animal models in peptide research is dictated by the specific biological question. For elastin-derived peptides, models are often selected based on the physiological system of interest, such as skin wound healing, vascular remodeling, or respiratory diseases, where elastin (B1584352) metabolism is a key factor. Common models include rodents (mice and rats) due to their genetic tractability, relatively short lifespan, and the availability of established disease models. For instance, in the broader context of elastin-derived peptides, rodent models of tissue injury are frequently used to study chemotactic and regenerative properties. However, specific in vivo studies detailing the selection and rationale of animal models for the exclusive investigation of VAPG are not prominently documented.

Investigation of Administration Routes and Systemic Distribution

The route of administration significantly influences the bioavailability and systemic distribution of a peptide. Common routes in animal studies include intravenous (IV), subcutaneous (SC), intraperitoneal (IP), and oral administration. The choice depends on the desired speed of onset, duration of action, and the physicochemical properties of the peptide.

For VAPG, specific data on its systemic distribution following various administration routes in animal models is not available in the reviewed literature. Research on other small peptides suggests that distribution is influenced by factors such as enzymatic degradation in the bloodstream and clearance by the kidneys and liver. Without dedicated studies, the in vivo distribution pattern of VAPG remains speculative.

Pharmacokinetic Profiling in Animal Models

Pharmacokinetic studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound. This information is critical for determining its therapeutic potential.

Absorption and Distribution Characteristics

There is a notable absence of published in vivo studies detailing the absorption and distribution characteristics of Valyl-alanyl-prolyl-glycine. The absorption of peptides, particularly after oral administration, is often limited due to their susceptibility to enzymatic degradation in the gastrointestinal tract and poor permeability across the intestinal epithelium. Following systemic administration, the distribution of small peptides can be widespread, but is often limited by rapid clearance.

Metabolic Fate and Elimination Patterns

The metabolic fate of VAPG in vivo has not been specifically elucidated in the available research. Generally, small peptides are subject to hydrolysis by peptidases in the plasma and various tissues, breaking them down into smaller peptides and constituent amino acids. The primary route of elimination for small peptides and their metabolites is typically renal excretion. However, without empirical data, the precise metabolic pathways and elimination kinetics of VAPG are unknown.

Efficacy Studies in Pre-clinical Disease Models (mechanistic focus)

While the parent hexapeptide VGVAPG has been investigated in various preclinical models for its role in cell migration and signaling, specific efficacy studies with a mechanistic focus on the tetrapeptide VAPG are not described in the literature reviewed. Such studies would be necessary to determine if VAPG retains any of the biological activities of the larger peptide and to elucidate its mechanism of action in relevant disease models.

Interactive Data Table: Summary of In Vivo Research Gaps for Valyl-alanyl-prolyl-glycine

| Research Area | Specific Data for Valyl-alanyl-prolyl-glycine | Status |

| Model Selection | Rationale for specific animal models to study VAPG | Not Available |

| Administration Routes | Comparative studies of different administration routes | Not Available |

| Systemic Distribution | Tissue and organ distribution following in vivo administration | Not Available |

| Absorption | Bioavailability and absorption kinetics | Not Available |

| Distribution | Volume of distribution and plasma protein binding | Not Available |

| Metabolism | Identification of metabolites and metabolic pathways | Not Available |

| Elimination | Clearance rate and elimination half-life | Not Available |

| Efficacy Studies | Mechanistic studies in preclinical disease models | Not Available |

Computational Modeling and Simulation of Valyl Alanyl Prolyl Glycine

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational tool for exploring the conformational landscape and dynamic behavior of biomolecules, including short peptides like Valyl-alanyl-prolyl-glycine. By simulating the atomic motions of the peptide over time, MD can reveal its intrinsic flexibility, preferred shapes, and the influence of the surrounding environment.

The conformational flexibility of peptides is critical to their biological function. For Val-alanyl-prolyl-glycine, which is a segment of the larger, biologically active elastin-derived peptide Val-Gly-Val-Ala-Pro-Gly (VGVAPG), understanding its accessible conformations is key to deciphering its role in protein-protein interactions.

MD simulations allow for the thorough sampling of the peptide's conformational space by integrating Newton's equations of motion for the atoms of the system. This reveals the distribution of different structures the peptide can adopt at equilibrium. For a tetrapeptide like VAPG, the dynamics are largely governed by the rotations around the backbone dihedral angles (phi, ψ) of each amino acid residue. The presence of a proline residue significantly restricts the conformational freedom of the backbone at that position.

Enhanced sampling techniques are often employed in MD simulations to overcome the challenge of adequately exploring the vast conformational space, even for a short peptide. Methods such as Replica Exchange Molecular Dynamics (REMD) can accelerate the sampling of different energy states, providing a more complete picture of the peptide's conformational ensemble. The analysis of these simulations can yield Ramachandran plots for each residue, illustrating the allowed and preferred dihedral angles, and can identify dominant conformational clusters. For instance, studies on the related elastin (B1584352) repeating sequence, Val-Pro-Gly-Gly, have suggested a high probability of forming a type II β-turn, a common secondary structure motif in peptides. aps.org

The following table summarizes common secondary structure propensities that can be analyzed from MD simulation trajectories of a tetrapeptide like Valyl-alanyl-prolyl-glycine.

| Secondary Structure Element | Key Residues Involved | Typical Dihedral Angles (φ, ψ) | Potential Stabilizing Interactions |

| β-turn | Pro-Gly | Pro: φ≈-60°; Gly: ψ≈120° (Type II) | Hydrogen bond between the C=O of Val and the N-H of Gly |

| γ-turn | Any single residue | φ≈±75°, ψ≈∓65° | Hydrogen bond between the C=O of residue i and the N-H of residue i+2 |

| Extended Conformation | All residues | φ≈-135°, ψ≈+135° | Maximizes separation of side chains |

| Polyproline II (PPII) Helix | All residues | φ≈-75°, ψ≈+145° | Left-handed helix, common in unfolded peptides and proline-rich regions |

The surrounding solvent environment plays a critical role in determining the conformational preferences of a peptide. Water molecules can form hydrogen bonds with the peptide backbone and side chains, stabilizing certain conformations over others. MD simulations can model the solvent in two primary ways: explicitly or implicitly.

Explicit solvent models , such as TIP3P or SPC/E, treat individual water molecules as part of the simulation system. This provides a detailed and accurate representation of peptide-water interactions, including specific hydrogen bonding networks and the hydration shells around the peptide. The downside is the significant increase in computational cost due to the large number of water molecules that need to be simulated.

Implicit solvent models , like the Generalized Born (GB) model, represent the solvent as a continuous medium with a given dielectric constant. This approach is computationally much less expensive and can accelerate conformational sampling. chemrxiv.org However, it lacks the detailed description of specific water-peptide interactions, which can be crucial for accurately capturing the conformational equilibrium of small, flexible peptides. chemrxiv.org Studies comparing these models have shown that the choice of solvent model can significantly impact the predicted secondary structure content of peptides. chemrxiv.org For a small and flexible peptide like Valyl-alanyl-prolyl-glycine, where direct interactions with water are likely to be a major determinant of its structure, explicit solvent simulations are generally preferred for achieving higher accuracy. aps.orgresearchgate.netnih.gov

The accuracy of MD simulations is heavily dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system as a function of its atomic coordinates. Commonly used protein force fields include AMBER, CHARMM, GROMOS, and OPLS. These force fields have been parameterized to reproduce experimental and quantum mechanical data for a wide range of biomolecules.

For short peptides, and particularly those containing proline, specific refinement of force field parameters may be necessary to accurately capture their conformational tendencies. acs.orgnih.gov Proline's cyclic side chain imposes unique constraints on the backbone, and accurately modeling the energetics of the preceding residue's ψ dihedral angle is a known challenge. Comparative studies of different force fields on proline-containing peptides have shown variations in the predicted populations of different secondary structures, such as the polyproline II (PPII) helix. acs.orgnih.govlu.se The development of polarizable force fields, which account for the electronic polarization of atoms, is an active area of research aimed at improving the accuracy of biomolecular simulations. chemrxiv.org

The following table provides an overview of commonly used force fields in peptide simulations and their general characteristics.

| Force Field Family | Key Features | Typical Water Model | Strengths for Peptide Simulation |

| AMBER | Widely used, well-parameterized for proteins and nucleic acids. | TIP3P, OPC | Good balance of accuracy and computational efficiency. |

| CHARMM | Extensive parameterization for a wide range of biomolecules. Includes CMAP corrections for improved backbone dihedral energetics. | TIP3P | High accuracy for protein folding and dynamics. |

| GROMOS | Developed for the GROMACS simulation package, often used for united-atom simulations. | SPC/E | Computationally efficient, well-suited for large systems. |

| OPLS | Optimized for liquid simulations, providing good reproduction of thermodynamic properties. | TIP4P | Accurate representation of condensed-phase properties. |

Docking Studies for Protein-Peptide Interactions

Docking studies are computational methods used to predict the binding orientation and affinity of a small molecule (ligand), such as a peptide, to a larger molecule (receptor), typically a protein. For Valyl-alanyl-prolyl-glycine, docking can help identify potential binding partners and elucidate the specific interactions that mediate its biological effects.

A variety of docking algorithms are available, each employing different search strategies and scoring functions to predict the most favorable binding pose. These algorithms must explore the vast conformational space of the peptide and its possible orientations within the protein's binding site.

For peptide docking, the inherent flexibility of the ligand presents a significant challenge compared to small molecule docking. Algorithms can be broadly categorized based on how they handle this flexibility. Some common approaches include:

Rigid-body docking: Both the peptide and protein are treated as rigid bodies. This is computationally fast but only suitable if the bound conformation of the peptide is known.

Flexible ligand docking: The protein is held rigid while the peptide's conformational flexibility is explored. This is a common approach for peptide docking.

Flexible-receptor docking: Both the peptide and the protein are allowed some degree of flexibility, which is the most realistic but also the most computationally demanding approach.

A study on the interaction of the related hexapeptide VGVAPG with the human Elastin Binding Protein (EBP) utilized a homology model of EBP and a docking procedure to predict the binding site. nih.gov This study suggested that the VAPG segment of the hexapeptide could potentially bind within the identified pocket, forming stabilizing interactions with specific residues like Leu-103 and Glu-137. nih.gov Docking programs like AutoDock, GOLD, and HADDOCK are frequently used for these types of studies. nih.gov HADDOCK, for example, uses an information-driven approach where experimental data can be used to guide the docking process. nih.gov

Given the high degree of conformational freedom of peptides, specialized flexible docking strategies have been developed. These methods aim to efficiently sample the conformational space of the peptide while it is in the context of the protein's binding site.

One prominent example is the Rosetta FlexPepDock protocol. rosettacommons.orgnih.govmeilerlab.org This method starts with an approximate position of the peptide and then simultaneously optimizes the peptide's backbone and side-chain conformations, as well as its rigid-body orientation relative to the receptor. rosettacommons.orgnih.govmeilerlab.org The ab-initio version of FlexPepDock can even fold the peptide on the protein surface without prior knowledge of its bound conformation. rosettacommons.orgplos.org This approach is particularly powerful for peptides like Valyl-alanyl-prolyl-glycine that may not have a stable, predefined structure in solution.

Another strategy involves using an ensemble of peptide conformations as starting points for docking. These ensembles can be generated from molecular dynamics simulations of the free peptide in solution. nih.gov By docking multiple, representative conformations, the probability of finding the correct binding pose is increased. The CABS-dock server is another tool that allows for significant conformational flexibility of both the peptide and the protein during the docking process. nih.gov

The following table summarizes some flexible peptide docking strategies and their key features.

| Docking Strategy/Program | Approach to Flexibility | Input Requirements | Typical Use Case |

| Rosetta FlexPepDock | Simultaneous optimization of peptide backbone, side chains, and rigid-body orientation. | Approximate peptide position, protein structure. | High-resolution refinement of peptide-protein complexes. |

| HADDOCK | Information-driven docking using an ensemble of peptide conformations. | Protein structure, peptide conformations, experimental restraints (optional). | Integrating experimental data to guide docking. |

| CABS-dock | Coarse-grained modeling allowing for large-scale conformational sampling of both peptide and protein. | Protein structure, peptide sequence. | Global docking without a predefined binding site. |

| AutoDock (with flexible torsions) | Treats the peptide as a flexible molecule with rotatable bonds. | Protein structure, peptide structure with defined torsions. | Docking of small to medium-sized flexible peptides. |

Virtual Screening of Peptide Libraries for Novel Interactions

Virtual screening is a computational technique used to search large libraries of small molecules or peptides to identify those that are most likely to bind to a drug target, typically a protein or nucleic acid. In the context of Valyl-alanyl-prolyl-glycine, virtual screening can be employed to discover novel interacting partners or to identify peptides with similar functionalities.

The process often begins with the creation of a virtual peptide library. These libraries can be vast, containing millions or even billions of peptide sequences generated computationally. mdpi.com For a tetrapeptide like Valyl-alanyl-prolyl-glycine, a library could be constructed by systematically substituting each amino acid position with other natural or non-natural amino acids.

Once the library is established, computational docking simulations are performed to predict the binding affinity and pose of each peptide in the library against a target protein. This allows for the rapid screening of a large number of candidates, prioritizing a smaller, more manageable set for experimental validation. mdpi.com For instance, a virtual library containing Valyl-alanyl-prolyl-glycine and its analogs could be screened against receptors involved in tissue repair or other biological processes where elastin-like peptides are known to play a role.

Table 1: Virtual Screening Methodologies

| Methodology | Description | Application to Valyl-alanyl-prolyl-glycine |

|---|---|---|

| Structure-Based Virtual Screening (SBVS) | Utilizes the 3D structure of the target protein to dock and score candidate peptides. | Screening for binders to elastin receptors or other extracellular matrix proteins. |

| Ligand-Based Virtual Screening (LBVS) | Uses the properties of known active peptides to identify others with similar characteristics. | Identifying peptides with similar bioactivity to Valyl-alanyl-prolyl-glycine. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features required for biological activity. | Developing a pharmacophore model based on the structure of Valyl-alanyl-prolyl-glycine to find novel mimetics. |

De Novo Peptide Design Principles and Rational Approaches

De novo peptide design is the creation of novel peptide sequences with a desired structure and function from scratch, rather than by modifying existing ones. nih.govnobelprize.org This rational approach relies on fundamental principles of protein chemistry and computational algorithms to build peptides with specific properties. For Valyl-alanyl-prolyl-glycine, de novo design could be used to create peptides with enhanced stability, target affinity, or novel functionalities.

A key principle in de novo design is the understanding of how amino acid sequences dictate the three-dimensional structure of a peptide. nih.gov Computational tools can be used to predict the secondary and tertiary structures of designed sequences. The process is often iterative, involving cycles of sequence design, structural prediction, and refinement. nobelprize.org

Rational design approaches for peptides like Valyl-alanyl-prolyl-glycine might involve:

Scaffolding: Using a known structural motif as a starting point and designing a new sequence that adopts this fold.

Fragment Assembly: Combining smaller peptide fragments with known structures to build a larger, novel peptide. nih.gov

Sequence Optimization: Beginning with a template sequence like Valyl-alanyl-prolyl-glycine and systematically mutating residues to improve a desired property, such as binding affinity, using computational energy calculations. nih.gov

Computational methods are central to these approaches, enabling the exploration of a vast sequence space that would be impractical to investigate experimentally. nih.gov

Machine Learning and Artificial Intelligence Applications in Peptide Research

Machine learning (ML) and artificial intelligence (AI) are revolutionizing peptide research by enabling the prediction of peptide properties and functions from their amino acid sequences alone. nih.gov These advanced computational techniques can identify complex patterns in large datasets of peptides, leading to powerful predictive models.

ML models can be trained to predict a wide range of properties for peptides like Valyl-alanyl-prolyl-glycine. Quantitative Structure-Activity Relationship (QSAR) models, for example, establish a mathematical relationship between the structural features of a peptide and its biological activity. mdpi.comnih.govuestc.edu.cn For tetrapeptides, QSAR studies have been successful in predicting properties such as bitterness, which is crucial in the development of food-derived bioactive peptides. mdpi.comnih.gov

Key determinants for the properties of tetrapeptides often include the hydrophobicity and bulk of the amino acids at the N-terminus, as well as the electronic properties of the residues at other positions. nih.gov

Deep learning models, such as convolutional neural networks (CNNs) and recurrent neural networks (RNNs), are also being used to predict peptide bioactivity. mdpi.commyfoodresearch.com These models can learn complex features directly from the peptide sequence, potentially capturing subtle relationships that are missed by traditional QSAR approaches. mdpi.commyfoodresearch.com For instance, a model could be trained to predict the likelihood of Valyl-alanyl-prolyl-glycine having a specific bioactivity, such as being anti-hypertensive or anti-diabetic. mdpi.com

Table 2: Machine Learning Models in Peptide Property Prediction

| Model Type | Description | Example Application |

|---|---|---|

| QSAR | Establishes a quantitative relationship between structure and activity. | Predicting the bitterness or ACE-inhibitory activity of tetrapeptides. mdpi.comnih.gov |

| Support Vector Machines (SVM) | A supervised learning model that can classify peptides based on their properties. | Classifying peptides as bioactive or non-bioactive. |

| Deep Learning (CNN, LSTM) | Neural networks that can learn complex patterns from sequence data. myfoodresearch.com | Predicting multiple bioactivities for a given peptide sequence. mdpi.com |

A central goal in peptide science is to understand the relationship between a peptide's amino acid sequence, its three-dimensional structure, and its biological function. AI and ML are making significant strides in predicting this complex interplay.

By combining sequence information with predicted structural features, ML models can more accurately predict a peptide's function. For example, a model might learn that a specific turn structure, common in peptides containing proline, is associated with a particular type of receptor binding. Protein language models (PLMs) treat peptide sequences like sentences, learning the "grammar" of how amino acids combine to create functional units. nih.gov These models can then be used to predict the function of a novel sequence or to generate new sequences with a desired function.

Advanced Analytical Methodologies for Valyl Alanyl Prolyl Glycine Research

Chromatographic Separations for Characterization and Quantification

Chromatographic techniques are fundamental in the analysis of VAPG, providing the means to separate the peptide from impurities, degradation products, and other components in a sample. The choice of chromatographic method depends on the specific analytical goal, such as purity assessment, quantification, or characterization of oligomeric species.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of peptides like Valyl-alanyl-prolyl-glycine. It offers high resolution, sensitivity, and reproducibility for both qualitative and quantitative assessments. The versatility of HPLC allows for its application in various modes, each tailored to exploit different physicochemical properties of the peptide. In the context of VAPG analysis, HPLC is routinely used to determine the purity of synthetic peptide preparations and to quantify the peptide in various samples. A typical HPLC system for VAPG analysis would consist of a pump to deliver the mobile phase, an injector to introduce the sample, a column where the separation occurs, and a detector (commonly a UV-Vis detector) to monitor the elution of the peptide.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used chromatographic technique for the analysis and purification of peptides. americanpeptidesociety.org This method separates molecules based on their hydrophobicity. americanpeptidesociety.org The stationary phase in RP-HPLC is nonpolar (hydrophobic), typically consisting of silica (B1680970) particles chemically modified with alkyl chains (e.g., C18 or C8), while the mobile phase is polar (hydrophilic), usually a mixture of water and an organic solvent like acetonitrile or methanol.

For the separation of Valyl-alanyl-prolyl-glycine, a C18 column is often employed. mdpi.com The peptide is loaded onto the column in a mobile phase with a low concentration of organic solvent, allowing it to bind to the hydrophobic stationary phase. Elution is then achieved by gradually increasing the concentration of the organic solvent in the mobile phase. Peptides with higher hydrophobicity will interact more strongly with the stationary phase and thus require a higher concentration of organic solvent to elute. Ion-pairing reagents, such as trifluoroacetic acid (TFA), are commonly added to the mobile phase to improve peak shape and resolution by forming neutral ion pairs with charged groups on the peptide.

Typical RP-HPLC Parameters for Valyl-alanyl-prolyl-glycine Analysis:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 3.6 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 5-60% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm and 280 nm |

| Column Temperature | 25°C |

This table presents a typical set of starting conditions for the RP-HPLC analysis of Valyl-alanyl-prolyl-glycine. Optimization may be required depending on the specific sample matrix and analytical instrumentation.

Ion Exchange Chromatography (IEC) separates molecules based on their net charge. pearson.com The stationary phase consists of a resin with covalently attached charged functional groups. In cation-exchange chromatography, the stationary phase is negatively charged, retaining positively charged molecules, while in anion-exchange chromatography, the stationary phase is positively charged, retaining negatively charged molecules. pearson.com

Valyl-alanyl-prolyl-glycine is a neutral peptide at physiological pH, as it lacks acidic or basic amino acid residues in its sequence. Therefore, at a neutral pH, it would not be retained on either a cation or an anion exchange column. This property can be exploited to separate VAPG from charged impurities. For instance, if a sample of VAPG is contaminated with peptides containing lysine or arginine (positively charged), cation-exchange chromatography could be used to bind the impurities while allowing the neutral VAPG to elute in the void volume. Conversely, anion-exchange chromatography could be used to remove impurities containing aspartic acid or glutamic acid (negatively charged). Elution of bound molecules is typically achieved by increasing the salt concentration or changing the pH of the mobile phase. libretexts.org

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume, or size in solution. lcms.cz The stationary phase is composed of porous particles with a specific pore size distribution. Larger molecules that cannot enter the pores will travel through the column more quickly and elute first. Smaller molecules that can penetrate the pores will have a longer path to travel and will elute later. lcms.cz

SEC is a valuable technique for assessing the presence of aggregates or oligomers of Valyl-alanyl-prolyl-glycine. Peptides can sometimes self-associate to form dimers, trimers, or larger aggregates, which can affect their biological activity and safety profile. SEC is performed under non-denaturing conditions, allowing for the characterization of these non-covalent oligomeric species. The mobile phase in SEC is typically an aqueous buffer, and unlike other chromatographic modes, the interaction between the analyte and the stationary phase is minimized.

Illustrative Data for SEC Analysis of Valyl-alanyl-prolyl-glycine:

| Species | Expected Molecular Weight (Da) | Elution Volume (mL) |

| Aggregate | >1000 | 8.5 |

| Dimer | 684.8 | 10.2 |

| Monomer | 342.4 | 12.5 |

This table provides an example of expected elution volumes for monomeric and oligomeric forms of Valyl-alanyl-prolyl-glycine on a typical SEC column. Actual elution volumes will vary depending on the specific column and operating conditions.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. The principles of separation in UPLC are the same as in HPLC, but the enhanced performance allows for the detection of very low-level impurities and the rapid quantification of VAPG. The analysis of elastin-derived peptides has been shown to benefit from the application of UPLC, providing more detailed peptide profiles. nih.gov Due to the higher operating pressures, UPLC systems require specialized instrumentation.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques involve the coupling of a separation technique, such as liquid chromatography, with a detection technique, most commonly mass spectrometry (MS). This combination provides a wealth of information, allowing for not only the separation and quantification of Valyl-alanyl-prolyl-glycine but also its unequivocal identification and structural characterization.